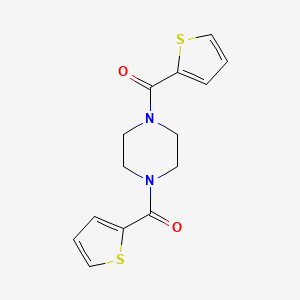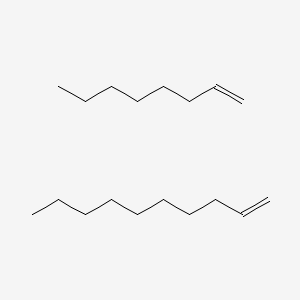
1-Decene, adduct with 1-octene (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Decene, adduct with 1-octene (1:1), is a type of polyolefin elastomer that is synthesized through the copolymerization of 1-decene and 1-octene. This compound is known for its excellent mechanical properties, chemical stability, and versatility in various applications. It is widely used in the production of lubricants, adhesives, and polymer additives due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-decene, polymer with 1-octene, typically involves the use of catalysts such as salalen titanium (IV) complexes activated by methylaluminoxane . The copolymerization process is carried out under controlled conditions, including specific temperatures and molar ratios of aluminum to titanium. The reaction conditions are optimized to achieve high molecular weight and desired copolymer characteristics .
Industrial Production Methods: In industrial settings, the production of this polymer involves the use of advanced catalytic systems and reactors. The process begins with the polymerization of 1-decene and 1-octene in the presence of a catalyst. The reaction is carried out in a reactor under controlled temperature and pressure conditions. The resulting polymer is then purified and processed to obtain the final product with the desired properties .
化学反応の分析
Types of Reactions: 1-Decene, adduct with 1-octene (1:1), undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: The polymer can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted polymers with various functional groups. These products exhibit different properties and can be used in diverse applications .
科学的研究の応用
作用機序
The mechanism of action of 1-decene, polymer with 1-octene, involves the interaction of its molecular structure with specific targets and pathways. The polymer exerts its effects through the following mechanisms:
類似化合物との比較
1-Decene, adduct with 1-octene (1:1), can be compared with other similar compounds, such as:
1-Hexene, polymer with 1-octene: This polymer has similar properties but differs in the length of the carbon chain, which affects its mechanical and chemical properties.
1-Dodecene, polymer with 1-octene: This compound has a longer carbon chain, resulting in different physical and chemical characteristics.
1-Octadecene, polymer with 1-octene: This polymer has an even longer carbon chain, leading to unique properties and applications.
The uniqueness of 1-decene, polymer with 1-octene, lies in its balanced properties, making it suitable for a wide range of applications. Its specific molecular structure provides a combination of flexibility, strength, and chemical stability that is not easily achieved with other similar compounds .
特性
CAS番号 |
173994-79-1 |
|---|---|
分子式 |
C18H36 |
分子量 |
252.5 g/mol |
IUPAC名 |
dec-1-ene;oct-1-ene |
InChI |
InChI=1S/C10H20.C8H16/c1-3-5-7-9-10-8-6-4-2;1-3-5-7-8-6-4-2/h3H,1,4-10H2,2H3;3H,1,4-8H2,2H3 |
InChIキー |
XKKPTSDYGCWOCE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=C.CCCCCCC=C |
正規SMILES |
CCCCCCCCC=C.CCCCCCC=C |
| 53621-22-0 66070-54-0 |
|
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


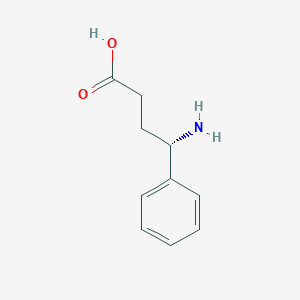
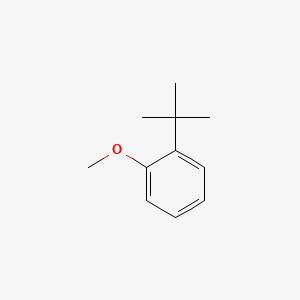
![6-Methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B1633738.png)
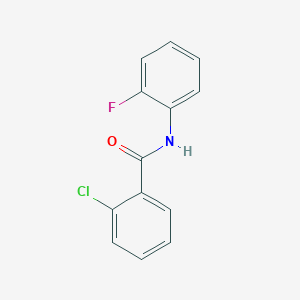
![Phenol, 2(or 4)-[[bis(2-hydroxyethyl)amino]methyl]-](/img/structure/B1633749.png)





![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1633774.png)

